molecular formula C12H17NO3 B4515244 5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one

5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one

Cat. No.: B4515244
M. Wt: 223.27 g/mol
InChI Key: FNTXDTVGOIWNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[63002,603,10]undecan-4-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the ethyl, hydroxy, and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the tetracyclic core.

    Substitution: Various substituents can be introduced or replaced on the tetracyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the

Properties

IUPAC Name

5-ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-13-11(15)7-5-4-6-8(7)12(13,2)16-10(6)9(5)14/h5-10,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTXDTVGOIWNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2C3CC4C2C1(OC4C3O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one
Reactant of Route 2
5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one
Reactant of Route 3
5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one
Reactant of Route 4
5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one
Reactant of Route 5
5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one
Reactant of Route 6
5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.